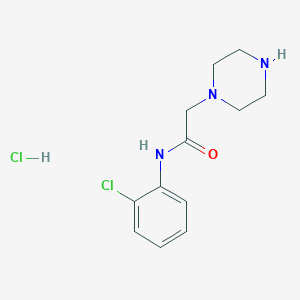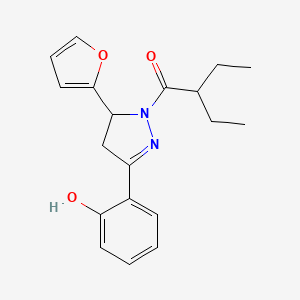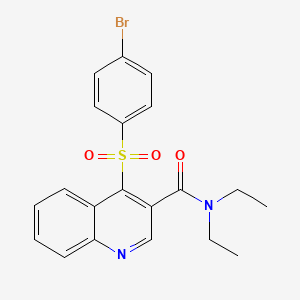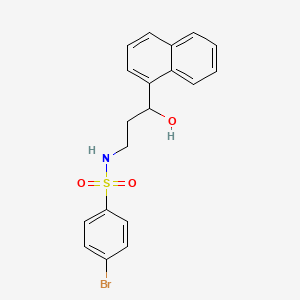
Pyridin-2-ylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-2-ylmethanesulfonamide is an organic compound with the molecular formula C6H8N2O2S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Pyridin-2-ylmethanesulfonamide is a type of sulfonamide, a class of compounds known for their wide range of pharmacological activities . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, an essential nutrient for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including this compound, inhibit the activity of these enzymes, thereby preventing the synthesis of folic acid. This results in the inhibition of bacterial growth and proliferation .
Biochemical Pathways
The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting the enzymes involved in this pathway, the compound disrupts the production of essential nutrients, leading to the inhibition of bacterial growth .
Pharmacokinetics
These properties impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting the synthesis of folic acid, an essential nutrient for bacteria, the compound effectively halts the growth of the bacteria .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. These factors can include the presence of other substances that can interact with the compound, the pH of the environment, and the presence of resistance mechanisms in the bacteria. Understanding these factors is crucial for optimizing the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
It is known that pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, and antitumor activities .
Cellular Effects
Related pyridine compounds have been shown to exhibit anti-fibrotic activities in immortalized rat hepatic stellate cells (HSC-T6) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridin-2-ylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of pyridine-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-ylmethanesulfonamide undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of this compound to pyridin-2-ylmethanone.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Oxidation: Pyridin-2-ylmethanone is a major product formed from the oxidation of this compound.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Scientific Research Applications
Pyridin-2-ylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly those with anti-inflammatory and anti-fibrotic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and aromatic ketones.
Biological Studies: This compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ylmethanone: An oxidation product of pyridin-2-ylmethanesulfonamide, known for its use in organic synthesis.
Pyridin-2-ylpyrimidine: A compound with similar structural features, used in medicinal chemistry for its biological activities.
Uniqueness
This compound is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
pyridin-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRCVVBNEPJYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2834034.png)
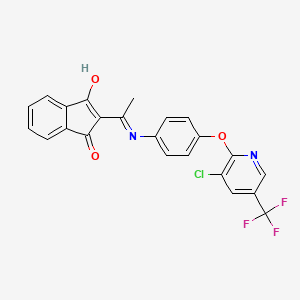
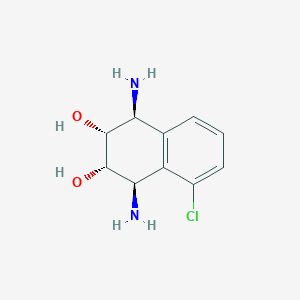
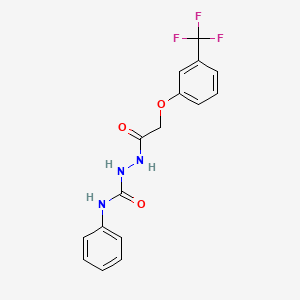
![2-CHLORO-N-[4'-(2-CHLORO-5-NITROBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]-5-NITROBENZAMIDE](/img/structure/B2834041.png)
![N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2834042.png)
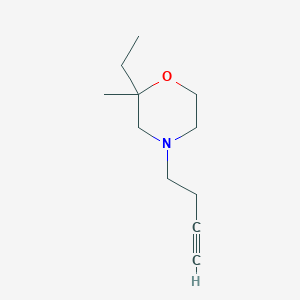
![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2834044.png)
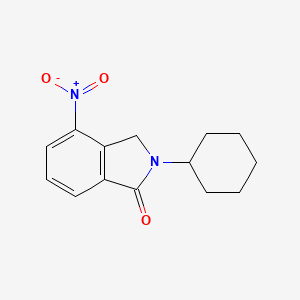
![(4-Oxo-4h-benzo[4,5]thiazolo[3,2-a]pyrimidin-2-yl)methyl 2-(6,7-dihydro-5h-indeno[5,6-b]furan-3-yl)acetate](/img/structure/B2834048.png)
